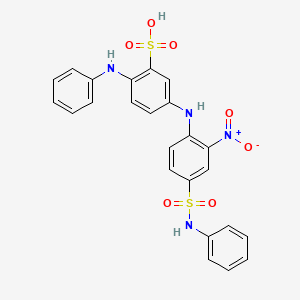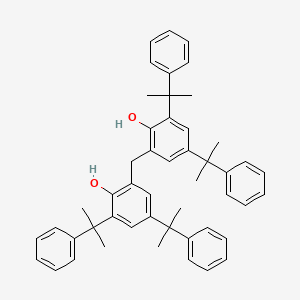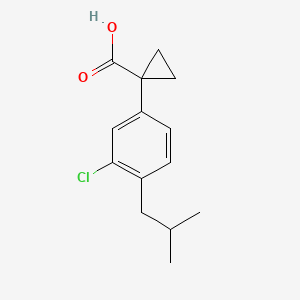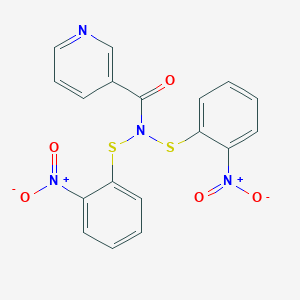
6'-Chloro-2-(dimethylamino)-o-acetotoluidide, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2-chloro-6-methylanilino)-2-oxoethyl]-dimethylazanium chloride: is an organic compound that belongs to the class of substituted anilines. This compound is notable for its applications in various fields, including pharmaceuticals, agrochemicals, and organic synthesis. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-chloro-6-methylanilino)-2-oxoethyl]-dimethylazanium chloride typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-5-methyl-4-nitroaniline.
Diazotization Reaction: The amino groups are eliminated through a diazotization reaction using sulfuric acid as a reactant.
Reduction: The intermediate is reduced by hypophosphorous acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted anilines with various functional groups.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Participates in the formation of various pharmaceutical compounds .
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Utilized in the development of drugs, particularly those targeting specific enzymes or receptors.
Industry:
- Employed in the production of agrochemicals and dyes.
- Acts as a polymerization inhibitor in certain industrial processes .
Mechanism of Action
The mechanism of action of [2-(2-chloro-6-methylanilino)-2-oxoethyl]-dimethylazanium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by forming a stable complex with the active site, thereby preventing substrate binding .
Comparison with Similar Compounds
- 2-chloro-6-methylaniline
- 2-amino-3-chlorotoluene
- 6-chloro-o-toluidine
Comparison:
- Uniqueness: [2-(2-chloro-6-methylanilino)-2-oxoethyl]-dimethylazanium chloride is unique due to its specific structure, which allows it to participate in a broader range of chemical reactions compared to its analogs.
- Reactivity: It exhibits higher reactivity in nucleophilic substitution reactions due to the presence of the dimethylazanium group.
- Applications: While similar compounds are used in organic synthesis and pharmaceuticals, [2-(2-chloro-6-methylanilino)-2-oxoethyl]-dimethylazanium chloride has a wider range of applications, including its use as a polymerization inhibitor .
Properties
CAS No. |
77966-55-3 |
|---|---|
Molecular Formula |
C11H16Cl2N2O |
Molecular Weight |
263.16 g/mol |
IUPAC Name |
[2-(2-chloro-6-methylanilino)-2-oxoethyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C11H15ClN2O.ClH/c1-8-5-4-6-9(12)11(8)13-10(15)7-14(2)3;/h4-6H,7H2,1-3H3,(H,13,15);1H |
InChI Key |
XCTYZADKEVEHPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C[NH+](C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-(2-Chloro-3-[(10,11-dihydro-9H-benzo[a]xanthen-8-yl)-methylene)-1-cyclohexen-1-yl]-methylene]-8,9,10,11-tetrahydro-ben](/img/structure/B13753314.png)

![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;piperidin-1-ium](/img/structure/B13753322.png)


![[Dimethyl(2-phenylethyl)silyl]methyl acetate](/img/structure/B13753339.png)



![Benzenesulfonyl azide, 3-[[[2-[[3-(trimethoxysilyl)propyl]amino]ethyl]amino]carbonyl]-](/img/structure/B13753387.png)
![Ethanamine, N,N',N''-[(8-butyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl-](/img/structure/B13753389.png)
